2-{1-benzyl-3-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1H-1,2,4-triazol-5-yl}phenol
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Overview
Description
2-[1-BENZYL-3-(3,4-DIMETHOXYSTYRYL)-1H-1,2,4-TRIAZOL-5-YL]PHENOL is a complex organic compound that features a triazole ring, a benzyl group, and a dimethoxystyryl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-BENZYL-3-(3,4-DIMETHOXYSTYRYL)-1H-1,2,4-TRIAZOL-5-YL]PHENOL typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the triazole ring, followed by the introduction of the benzyl and dimethoxystyryl groups under controlled conditions. Specific reagents and catalysts are used to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize efficiency and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-[1-BENZYL-3-(3,4-DIMETHOXYSTYRYL)-1H-1,2,4-TRIAZOL-5-YL]PHENOL can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions may involve reagents like sodium methoxide (NaOCH₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group may yield quinones, while reduction of the triazole ring can produce dihydrotriazoles.
Scientific Research Applications
2-[1-BENZYL-3-(3,4-DIMETHOXYSTYRYL)-1H-1,2,4-TRIAZOL-5-YL]PHENOL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or antioxidant agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[1-BENZYL-3-(3,4-DIMETHOXYSTYRYL)-1H-1,2,4-TRIAZOL-5-YL]PHENOL involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-BENZYL-3-(3,4-DIMETHOXYSTYRYL)-1H-1,2,4-TRIAZOL-5-YL]BENZOIC ACID
- 2-[1-BENZYL-3-(3,4-DIMETHOXYSTYRYL)-1H-1,2,4-TRIAZOL-5-YL]ANILINE
Uniqueness
What sets 2-[1-BENZYL-3-(3,4-DIMETHOXYSTYRYL)-1H-1,2,4-TRIAZOL-5-YL]PHENOL apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H23N3O3 |
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Molecular Weight |
413.5 g/mol |
IUPAC Name |
2-[2-benzyl-5-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,2,4-triazol-3-yl]phenol |
InChI |
InChI=1S/C25H23N3O3/c1-30-22-14-12-18(16-23(22)31-2)13-15-24-26-25(20-10-6-7-11-21(20)29)28(27-24)17-19-8-4-3-5-9-19/h3-16,29H,17H2,1-2H3/b15-13+ |
InChI Key |
SKZIWDVQEOSLMX-FYWRMAATSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C2=NN(C(=N2)C3=CC=CC=C3O)CC4=CC=CC=C4)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=NN(C(=N2)C3=CC=CC=C3O)CC4=CC=CC=C4)OC |
Origin of Product |
United States |
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